2-aminothieno[2,3-d]thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S2/c7-6-8-4-2(12-6)1-3(11-4)5(9)10/h1H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBNNXSTYCYBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589860 | |
| Record name | 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234450-62-5 | |
| Record name | 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of α-Chlorocarbonyl Precursors with Thiourea
A widely adopted approach for thiazole ring formation involves reacting α-chlorocarbonyl compounds with thiourea. For thieno[2,3-d]thiazoles, this method requires a pre-functionalized thiophene bearing a reactive α-chloroketone or α-chloroaldehyde group.
Representative Protocol (adapted from):
- Substrate Preparation : 3-Chloroacetyl-2-aminothiophene-5-carboxylate is synthesized via Friedel-Crafts acylation of 2-aminothiophene-5-carboxylate.
- Cyclization : Treatment with thiourea in acetic acid/HCl at 60–65°C for 11 hours induces thiazole ring closure.
- Workup : Distillation under reduced pressure removes excess acetic acid, followed by neutralization with sodium methanolate to precipitate the product.
Key Parameters :
Sequential Protection and Deprotection of Amino Groups
To prevent undesired side reactions during cyclization, temporary protection of the amino group is often employed.
Boc-Protection Strategy (inspired by):
- Protection : Treat 2-aminothiophene-5-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding the Boc-protected intermediate.
- Chlorination : React with thionyl chloride to generate the α-chlorocarbonyl derivative.
- Cyclization : Execute thiourea-mediated ring closure under acidic conditions.
- Deprotection : Remove the Boc group using HCl in dioxane to unmask the amino functionality.
Advantages :
- Boc groups stabilize the amine during harsh cyclization conditions.
- High purity (>95%) achievable via recrystallization from THF/hexane mixtures.
Carboxylic Acid Functionalization
Ester Hydrolysis
The methyl or ethyl ester intermediates are hydrolyzed to the free carboxylic acid under basic or acidic conditions.
- Basic Conditions : Treat methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate with 2N NaOH in methanol/water (1:1) at 50°C for 4 hours.
- Acid-Mediated Hydrolysis : Use 6N HCl in refluxing dioxane for acid-labile substrates.
Yield Comparison :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2N NaOH | 50 | 4 | 88 |
| 6N HCl | 100 | 6 | 72 |
Purification and Characterization
Recrystallization Techniques
Spectroscopic Validation
- ¹H NMR : Diagnostic signals include:
- Thiophene H-4 singlet at δ 7.25–7.35 ppm.
- Thiazole NH₂ broad peak at δ 6.8–7.1 ppm.
- IR Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ confirms carboxylic acid C=O stretch.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
- Thiourea Over-Addition : Excess thiourea may lead to bis-thiazole byproducts, mitigated by stoichiometric control.
- Ester Hydrolysis : Premature cleavage of the carboxylate ester occurs above pH 9, necessitating buffered conditions during cyclization.
Scale-Up Considerations
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atoms in the thienothiazole ring undergo oxidation under controlled conditions:
-
Sulfoxide formation : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) selectively oxidizes one sulfur atom to a sulfoxide .
-
Sulfone formation : Stronger oxidants (e.g., meta-chloroperbenzoic acid, mCPBA) convert both sulfur atoms to sulfones.
Example :
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxidation | H₂O₂ | Monosulfoxide derivative | 78% | |
| Sulfonation | mCPBA | Disulfone derivative | 65% |
Nucleophilic Substitution
The amino group at position 2 participates in nucleophilic substitution reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives , enhancing lipophilicity .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated products , modulating electronic properties .
Key Conditions :
Carboxylic Acid Functionalization
The carboxylic acid group enables derivatization via:
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Esterification : Methanol/H₂SO₄ forms methyl esters, improving solubility .
-
Amidation : Coupling with amines (e.g., via EDC/HOBt) generates carboxamides, a common strategy in drug design .
Example Synthesis :
text2-Aminothieno[2,3-d]thiazole-5-carboxylic acid + H₂N-Ar (EDC, HOBt, DMF) → 2-Aminothieno[2,3-d]thiazole-5-carboxamide Yield: 82–90%[5][8]
Cross-Coupling Reactions
The thienothiazole core participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids to introduce aryl groups at position 4 or 6 .
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Buchwald-Hartwig : Forms C–N bonds with aryl halides, expanding π-conjugation .
Optimized Conditions :
| Reaction Type | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 75% |
| Buchwald | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 68% |
Cyclization and Heterocycle Formation
The amino and carboxylic acid groups facilitate cyclization:
-
Thiazolidinone formation : Reaction with thioglycolic acid forms fused thiazolidinone rings .
-
Imidazothiazole synthesis : Condensation with aldehydes yields bicyclic systems .
Notable Example :
textThis compound + Thioglycolic acid (HCl, reflux) → Thiazolo[4,5-d]thiazolidin-7-one Yield: 70%[6]
Decarboxylation
Thermal or acidic conditions induce decarboxylation:
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
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Anticancer activity : N-acylated analogs inhibit kinases (IC₅₀ = 0.2–5 µM) .
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Antimicrobial effects : Sulfone derivatives show MIC = 4–8 µg/mL against S. aureus.
Structure-Activity Relationship (SAR) Highlights :
| Modification | Activity Trend |
|---|---|
| Sulfone formation | ↑ Antiproliferative |
| Methyl esterification | ↓ Solubility, ↑ CNS penetration |
| Aryl carboxamides | ↑ Kinase inhibition |
Industrial-Scale Adaptations
Key methodologies for large-scale production:
-
Continuous flow reactors : Enhance yield in esterification (95% efficiency).
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Automated purification : Chromatography-free crystallization techniques .
This compound’s versatility in synthetic chemistry is underscored by its ability to undergo oxidation, substitution, and cross-coupling reactions, making it a valuable scaffold for drug discovery and materials science. Future research directions include exploring photochemical reactions and enantioselective transformations.
Scientific Research Applications
Medicinal Chemistry
2-Aminothieno[2,3-d]thiazole-5-carboxylic acid has been investigated for its potential therapeutic effects. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory, antimicrobial, and anticancer activities.
Case Study: Anticancer Activity
Research published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The study highlighted the compound's ability to target specific pathways involved in tumor growth.
| Compound Derivative | IC50 (µM) | Cancer Cell Line Targeted |
|---|---|---|
| Derivative A | 5.0 | HeLa |
| Derivative B | 3.2 | MCF-7 |
| Derivative C | 4.8 | A549 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study published in Pharmaceutical Biology reported that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In vitro assays revealed that this compound showed effective inhibition of bacterial growth at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Agrochemical Applications
The compound's unique structure also makes it a candidate for agrochemical formulations. Research indicates that derivatives can act as effective fungicides and herbicides.
Case Study: Fungicidal Activity
A study in Pest Management Science evaluated the effectiveness of this compound derivatives against fungal pathogens affecting crops. Results showed significant fungicidal activity against Fusarium and Alternaria species.
| Fungal Pathogen | EC50 (µg/mL) |
|---|---|
| Fusarium oxysporum | 15 |
| Alternaria alternata | 10 |
Material Science
The application of this compound extends into material science, where it is used in the development of conductive polymers and organic semiconductors due to its electronic properties.
Case Study: Conductive Polymers
Research published in Advanced Materials explored the incorporation of this compound into polymer matrices to enhance conductivity. The findings suggest that its inclusion leads to improved charge transport properties.
Mechanism of Action
The mechanism of action of 2-aminothieno[2,3-d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets within cells. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The pharmacological profile of thiazole and fused thiazole derivatives is highly sensitive to substituent placement and ring architecture. Below is a comparative analysis with key analogs:
Thiazole-5-carboxylic Acid Derivatives
- 4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid: This compound inhibits lysine ε-aminotransferase (LAT), a target implicated in bacterial persistence during nutrient starvation. The pyridinyl and methoxy groups enhance target specificity but may reduce solubility compared to 2-aminothieno[2,3-d]thiazole-5-carboxylic acid .
- 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid : Synthesized via benzotriazole-mediated coupling, this derivative exhibits antibacterial activity, with the trimethoxybenzamido group improving membrane penetration .
- 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid : A precursor to antifungal hydrazine derivatives, its chlorophenyl group increases lipophilicity, favoring interactions with fungal cell membranes .
Fused Thiazole Derivatives
- 2-[(2-Methylphenyl)amino]thieno[2,3-d]thiazole-5-carboxylic acid (CID 16228178): This analog substitutes the amino group with a 2-methylanilino moiety, increasing steric bulk and altering pharmacokinetics. Its molecular formula (C₁₃H₁₀N₂O₂S₂) reflects higher hydrophobicity .
- 2-(Dimethylamino)thieno[2,3-d]thiazole-5-carboxylic acid: The dimethylamino group enhances basicity, which may improve cellular uptake but reduce metabolic stability compared to the primary amino group in the parent compound .
- Thiopyrano[2,3-d]thiazole-5-carboxylic acid derivatives: Compounds like rel-(5R,6S,7R)-6-benzoyl-7-phenyl-2-oxo-tetrahydrothiopyrano[2,3-d]thiazole-5-carboxylic acid exhibit potent antifungal activity due to the thiopyrano ring’s conformational rigidity. However, synthetic complexity limits their scalability .
Key Difference: The amino group in this compound offers a balance between hydrogen-bonding capacity and metabolic stability, whereas bulkier substituents (e.g., dimethylamino, benzoyl) in analogs may compromise solubility or increase toxicity .
Physicochemical Properties
- Solubility: The carboxylic acid group enhances aqueous solubility, making this compound more suitable for oral formulations than analogs like CID 16228178 (logP ~2.5) .
- Stability: The fused thieno[2,3-d]thiazole core improves thermal stability compared to monocyclic thiazoles, which are prone to ring-opening under acidic conditions .
Biological Activity
2-Aminothieno[2,3-d]thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its anticancer properties and other biological effects.
Synthesis
The synthesis of this compound involves several chemical transformations. The starting materials typically include thiazole derivatives, which are subjected to various reactions to introduce the amino and carboxylic acid functionalities.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : A series of phenylamide derivatives based on this compound were evaluated against various cancer cell lines. One notable derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), displayed high antiproliferative potency against human K562 leukemia cells with an IC50 comparable to dasatinib. However, it showed limited activity against mammary and colon carcinoma cells (MDA-MB 231 and MCF-7) with IC50 values of 20.2 µM and 21.6 µM respectively, indicating a selective efficacy profile .
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. For example:
- Inhibition of HSET : Recent studies have highlighted the importance of HSET (KIFC1) in cancer cell survival. Compounds derived from this compound have been shown to inhibit HSET activity, leading to multipolar mitotic spindle formation and subsequent cell death in centrosome-amplified cancer cells .
Other Biological Activities
In addition to anticancer properties, compounds based on this scaffold have demonstrated other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing levels of prostaglandin E2 (PGE2), a key mediator in inflammation, indicating potential applications in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activity of this compound derivatives:
- Tumor Growth Inhibition : In xenograft models using human colonic adenocarcinoma (HCA-7) and lung adenocarcinoma (A549), compounds exhibited significant tumor growth inhibition compared to controls. For instance, the T/C values were reported at 61% for HCA-7 and 38% for A549 under specific dosing regimens .
- Selectivity Profiles : The selectivity of these compounds for different cancer types has been a focus of research. Derivatives have shown varying degrees of cytotoxicity across different cell lines, necessitating further exploration into structure-activity relationships (SAR) to optimize efficacy while minimizing off-target effects .
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6d | K562 | <1 | Antiproliferative |
| 6d | MDA-MB 231 | 20.2 | Antiproliferative |
| 6d | MCF-7 | 21.6 | Antiproliferative |
| Various Derivatives | HCA-7 | T/C = 61% | Tumor Growth Inhibition |
| Various Derivatives | A549 | T/C = 38% | Tumor Growth Inhibition |
Q & A
Q. What are the recommended synthetic routes for 2-aminothieno[2,3-d]thiazole-5-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of thiazole-carboxylic acids can be prepared by refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-1H-indole-2-carboxylic acid in acetic acid for 3–5 hours. Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), temperature control (reflux conditions), and purification via recrystallization from DMF/acetic acid mixtures . Optimization involves adjusting reaction time, solvent polarity, and catalyst loading to improve yield and purity.
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical techniques include:
- NMR spectroscopy : To confirm the presence of characteristic peaks (e.g., NH2 groups at δ 6.5–7.5 ppm, carboxylic acid protons at δ 12–14 ppm).
- HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 200.24 for C6H4N2O2S2) .
- Elemental analysis : To validate empirical formula compliance.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of harmful vapors.
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers).
- First aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. What strategies are employed to study the compound’s coordination chemistry with transition metals?
Thiazole-carboxylic acid derivatives are known to form coordination polymers with metals like copper(II) or lanthanides. Experimental approaches include:
- Solvothermal synthesis : Reacting the ligand with metal salts (e.g., Cu(NO3)2) in water/ethanol mixtures at 80–100°C.
- X-ray crystallography : To resolve structures and identify bonding modes (e.g., N,O-chelation).
- Spectroscopic analysis : UV-Vis and EPR to study electronic transitions and metal-ligand charge transfer .
Q. How does this compound modulate biological targets such as enzymes or receptors?
Mechanistic studies often involve:
- Enzyme inhibition assays : For example, testing against Mycobacterium tuberculosis pantothenate synthase using spectrophotometric methods (IC50 determination).
- Molecular docking : To predict binding interactions with active sites (e.g., hydrogen bonding with amino acid residues).
- SAR (Structure-Activity Relationship) studies : Modifying the thiazole core or substituents (e.g., introducing sulfonamide groups) to enhance potency .
Q. What computational methods are used to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., varying IC50 values across studies) are addressed via:
- Molecular dynamics simulations : To assess conformational stability in binding pockets.
- Free energy calculations : MM-PBSA/GBSA to compare binding affinities of derivatives.
- Meta-analysis : Cross-referencing datasets from multiple studies to identify outliers or experimental variables (e.g., buffer pH, assay temperature) .
Q. How is the compound’s reactivity exploited in synthesizing hybrid pharmacophores for drug development?
The amino and carboxylic acid groups enable diverse functionalization:
- Amide coupling : Using EDC/HOBt to conjugate with aryl amines for USP7 inhibitors .
- Schiff base formation : Reacting with aldehydes to generate imine-linked hybrids with enhanced antiproliferative activity.
- Metal complexation : Enhancing bioavailability via copper(II) complexes for antimicrobial applications .
Methodological Considerations
Q. What techniques are critical for analyzing degradation products under accelerated stability conditions?
Q. How are solvent effects managed in crystallizing thiazole-carboxylic acid derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
